2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE
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Overview
Description
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE is an organic compound with the molecular formula C13H12ClNS. It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to an aniline moiety.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[(3-Chlorobenzyl)sulfanyl]aniline may also interact with various biological targets.
Mode of Action
Based on the behavior of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-[(3-Chlorobenzyl)sulfanyl]aniline may also affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE typically involves the reaction of 3-chlorobenzyl chloride with aniline in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-chlorobenzyl chloride+anilinebase, reflux2-[(3-CHLOROPHENYL)METHYL]SULFANYLANILINE
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ANILINE
- 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ANILINE
- 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}ANILINE
Uniqueness
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Biological Activity
2-{[(3-Chlorophenyl)methyl]sulfanyl}aniline, a compound featuring a chlorophenyl group and a sulfanyl linkage, has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects. The compound acts as a biochemical probe or inhibitor, which may influence pathways related to cell signaling and metabolism.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, related anilines have been tested against various cancer cell lines, demonstrating growth inhibition rates that suggest potential therapeutic applications:
- Melanoma (MALME-M) : Growth inhibition of approximately 55.75% was observed .
- Cervical Cancer (HeLa) : Several derivatives showed IC50 values ranging from 0.071 μM to 0.126 μM against HeLa cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar sulfanyl linkages have been reported to exhibit antibacterial and antifungal activities, indicating that further exploration could yield promising results in treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Chloro Substitution : The presence of electron-withdrawing groups like chlorine enhances the compound's potency against cancer cell lines .
- Sulfanyl Linkage : The sulfanyl group is essential for biological activity, as it may facilitate interactions with target proteins or enzymes.
Case Studies
-
In Vitro Studies : A series of in vitro tests evaluated the cytotoxicity of various aniline derivatives against multiple cancer cell lines, including MCF-7 and Hep G2. The results indicated that modifications to the aniline structure significantly influenced their anticancer efficacy.
Compound Cell Line IC50 (μM) Compound A MCF-7 9 Compound B Hep G2 2.5 Compound C HeLa 0.126 - Mechanistic Insights : Studies employing molecular docking techniques revealed that compounds similar to this compound form stable complexes with target enzymes, suggesting a competitive inhibition mechanism .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSIZOAAADJMMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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